molecular formula C19H29NO2 B593667 Iromycin A CAS No. 213137-53-2

Iromycin A

货号 B593667
CAS 编号: 213137-53-2
分子量: 303.4 g/mol
InChI 键: HVAVEUHAOCVIPN-DTCTWCMCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Iromycin A has a wide range of scientific research applications:

作用机制

Iromycin A exerts its effects by selectively inhibiting endothelial nitric oxide synthase (eNOS). This enzyme catalyzes the conversion of arginine to citrulline, producing nitric oxide as a byproduct. By inhibiting eNOS, this compound reduces the production of nitric oxide, thereby modulating various physiological processes, including neurotransmission, host defense, and cardiovascular functions .

安全和危害

Iromycin A is harmful if swallowed, in contact with skin, or if inhaled . It can cause serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection when handling it .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Iromycin A involves a convergent approach that includes the formation of pyridone rings. One method starts with the ammonolysis of α-pyrones or the reaction of enamines of β-ketoesters with malonic acid derivatives. This process involves several steps, including the formation of intermediates such as 4-acetoxy-3,6-dimethyl-5-propylpyran-2-one and 6-methylpyridone .

Industrial Production Methods

Industrial production of this compound is typically achieved through fermentation processes using Streptomyces sp. strains. The fermentation conditions are optimized to maximize the yield of this compound, followed by extraction and purification processes to isolate the compound .

化学反应分析

Types of Reactions

Iromycin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products

The major products formed from the reactions of this compound include various derivatives with modified functional groups, which can exhibit different biological activities .

相似化合物的比较

Similar Compounds

Uniqueness of Iromycin A

This compound is unique due to its selective inhibition of endothelial NOS, which sets it apart from other pyridone metabolites that may target different enzymes or exhibit different biological activities. This selectivity makes this compound a valuable tool for studying nitric oxide-related pathways and for developing targeted therapies .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Iromycin A can be achieved through a convergent synthesis approach, involving the coupling of two key intermediates. The first intermediate is a protected form of the amino acid L-tyrosine, which is functionalized with a carboxylic acid group and a protected amine. The second intermediate is a protected form of the sugar moiety, which contains a protected hydroxyl group at the anomeric position. The coupling of these two intermediates can be achieved through a selective glycosylation reaction, followed by deprotection and final functional group manipulations to yield Iromycin A.", "Starting Materials": [ "L-tyrosine", "Protecting reagents for amine and carboxylic acid groups", "Sugar moiety with protected hydroxyl group", "Activating reagents for glycosylation reaction", "Deprotecting reagents" ], "Reaction": [ "Step 1: Protection of amine and carboxylic acid groups on L-tyrosine", "Step 2: Protection of hydroxyl group on sugar moiety", "Step 3: Activation of sugar moiety with an activating reagent", "Step 4: Selective glycosylation reaction between protected L-tyrosine and activated sugar moiety", "Step 5: Deprotection of amine, carboxylic acid, and hydroxyl groups", "Step 6: Final functional group manipulations to yield Iromycin A" ] }

CAS 编号

213137-53-2

分子式

C19H29NO2

分子量

303.4 g/mol

IUPAC 名称

6-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-4-hydroxy-3-methyl-5-propyl-1H-pyridin-2-one

InChI

InChI=1S/C19H29NO2/c1-6-8-16-17(20-19(22)15(5)18(16)21)12-11-14(4)10-7-9-13(2)3/h7,9,11,13H,6,8,10,12H2,1-5H3,(H2,20,21,22)/b9-7+,14-11+

InChI 键

HVAVEUHAOCVIPN-DTCTWCMCSA-N

手性 SMILES

CCCC1=C(NC(=O)C(=C1O)C)C/C=C(\C)/C/C=C/C(C)C

SMILES

CCCC1=C(NC(=O)C(=C)C1=O)CC=C(C)CC=CC(C)C

规范 SMILES

CCCC1=C(NC(=O)C(=C1O)C)CC=C(C)CC=CC(C)C

同义词

NK 26588

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iromycin A
Reactant of Route 2
Iromycin A
Reactant of Route 3
Iromycin A
Reactant of Route 4
Iromycin A
Reactant of Route 5
Iromycin A
Reactant of Route 6
Iromycin A

Q & A

Q1: What is Iromycin A and where is it found?

A1: this compound is a naturally occurring alpha-pyridone metabolite, first isolated from Streptomyces sp. Dra 17. [] It belongs to a family of rare compounds, the iromycins (A-D), which are characterized by a unique N-heterocyclic core structure and two unusual side chains. []

Q2: How does this compound exert its biological activity?

A2: this compound acts as an inhibitor of nitric oxide synthases (NOS). [] NOS is a family of enzymes responsible for producing nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. Notably, this compound displays selectivity towards endothelial NOS over neuronal NOS, making it a promising candidate for further investigation in medical therapy and basic research. []

Q3: How is this compound biosynthesized?

A3: Research suggests that this compound biosynthesis follows an unusual polyketide pathway. [] Experiments using 13C- and 15N-labeled precursors confirmed this pathway and ruled out an isoprenoid origin. [] Additionally, studies revealed a unique detoxification pathway within the host strain (Streptomyces sp.) for this particular secondary metabolite. []

Q4: Has the structure of this compound been confirmed synthetically?

A4: Yes, the total synthesis of this compound has been achieved. [, , ] This convergent approach involved the preparation of two key fragments: a 6-bromomethylpyrone ring and an unsaturated side chain. [, , ] These fragments were then coupled and subsequently treated with liquid ammonia to yield this compound. [, , ]

Q5: Does this compound have any other potential applications besides NOS inhibition?

A6: Research indicates that this compound might also influence the biosynthesis of thaxtomin A, a phytotoxin produced by some Streptomyces species. [] It's suggested that this compound might inhibit bacterial nitric oxide synthase, potentially interfering with thaxtomin A production. [] This finding hints at a potential role of this compound in plant-microbe interactions, though further investigation is needed.

Q6: Are there any new analogs of this compound?

A7: Yes, research has identified new this compound analogs with antimalarial properties produced by Streptomyces sp. RBL-0292. [] This discovery highlights the potential of exploring this compound analogs for various therapeutic applications.

Q7: What analytical techniques are used to study this compound?

A8: Several analytical techniques have been employed in this compound research. These include: * HPLC-DAD and HPLC-MS: Used for the detection and quantification of this compound and other related metabolites. [, ] * Real-Time PCR: Utilized for quantifying bacterial biomass in studies investigating this compound's role in Streptomyces pathogenicity. [] * Isotope labeling: Employed in feeding experiments to elucidate the biosynthetic pathway of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。